6'-(m-Hydroxybenzoyl)loganin
Beschreibung
6'-(m-Hydroxybenzoyl)loganin is an iridoid glycoside derivative characterized by the substitution of a meta-hydroxybenzoyl group at the 6' position of the loganin backbone. This structural modification enhances its pharmacological profile compared to the parent compound loganin, a well-studied iridoid glycoside isolated from Cornus officinalis and other medicinal plants. The compound was first isolated from Erythraea centaurium and later identified in Tripterospermum chinense (Gentianaceae), where it demonstrated anti-inflammatory and molecular docking affinity for targets such as JNK1, JAK1, MIF, and SIRT1 . Its molecular formula is C23H28O12, with a molecular weight of 496.47 g/mol.
Eigenschaften
CAS-Nummer |
82474-98-4 |
|---|---|
Molekularformel |
C24H30O12 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C24H30O12/c1-10-15(26)7-13-14(22(31)32-2)8-34-23(17(10)13)36-24-20(29)19(28)18(27)16(35-24)9-33-21(30)11-4-3-5-12(25)6-11/h3-6,8,10,13,15-20,23-29H,7,9H2,1-2H3/t10-,13+,15-,16-,17+,18-,19+,20-,23-,24+/m1/s1 |
InChI-Schlüssel |
FLFVLNFBZSLWFZ-FAYXVKSQSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O |
Kanonische SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(m-Hydroxybenzoyl)loganin typically involves the esterification of loganin with m-hydroxybenzoic acid. This reaction can be carried out under mild acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 6’-(m-Hydroxybenzoyl)loganin may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing loganin and subsequently esterifying it with m-hydroxybenzoic acid. This method offers a sustainable and scalable approach to producing the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6’-(m-Hydroxybenzoyl)loganin undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the hydroxybenzoyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxy group in the hydroxybenzoyl moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced hydroxybenzoyl derivatives.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Exhibits anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases and inflammation-related disorders.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The biological effects of 6’-(m-Hydroxybenzoyl)loganin are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Enhances neuronal survival and function by activating neurotrophic factors and reducing neuroinflammation
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Loganin (Parent Compound)
- Structure : Lacks the m-hydroxybenzoyl group at the 6' position.
- Pharmacological Activities: Cardioprotective: Inhibits angiotensin II-induced cardiac hypertrophy by suppressing JAK2/STAT3 and NF-κB pathways, reducing fibrosis and inflammation . Neuroprotective: Mitigates oxidative stress in neuronal cells and Parkinson’s disease models . Hepatoprotective: Blocks NLRP3 inflammasome activation, alleviating nonalcoholic steatohepatitis (NASH) .
- Pharmacokinetics : Low oral bioavailability due to efflux via MRP2 transporters and pH-dependent absorption in the intestine .
Key Differences:
6'-(m-Hydroxybenzoyl)loganin exhibits stronger anti-inflammatory activity (e.g., NO inhibition) and enhanced binding to inflammatory targets (JAK1, MIF) compared to loganin . The hydroxybenzoyl group may improve membrane permeability or target specificity.
Morroniside
- Structure : Structural isomer of loganin with a methyl group at C7 and hydroxylation at C6.
- Pharmacological Activities :
- Comparison :
While both morroniside and 6'-(m-Hydroxybenzoyl)loganin are iridoid glycosides, the latter’s hydroxybenzoyl group confers distinct anti-inflammatory properties absent in morroniside.
Secologanin Derivatives
- Examples : Secologanin dimethyl acetal, cantleyoside.
- Structure : Secoiridoids with open-ring configurations.
- Activities: Precursors in terpenoid indole alkaloid biosynthesis. Limited direct pharmacological data compared to 6'-(m-Hydroxybenzoyl)loganin.
- Comparison :
The closed-ring structure of 6'-(m-Hydroxybenzoyl)loganin may enhance stability and bioavailability compared to secologanin derivatives .
Other Acylated Loganin Derivatives
- Examples : 7-Caffeoyloxysweroside, 4’-m-hydroxybenzoyl loganin.
- Activities :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Activities |
|---|---|---|---|---|
| 6'-(m-HB)loganin | 6'-m-hydroxybenzoyl | C23H28O12 | 496.47 | Anti-inflammatory, JAK1/MIF inhibition |
| Loganin | None | C17H26O10 | 390.38 | Cardioprotective, hepatoprotective |
| Morroniside | C7 methyl, C8 hydroxyl | C17H26O11 | 406.38 | Antidiabetic, neuroprotective |
| 4’-m-HB loganin | 4’-m-hydroxybenzoyl | C23H28O12 | 496.47 | Anti-inflammatory, SIRT1 binding |
Table 2: Pharmacokinetic and Mechanistic Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
